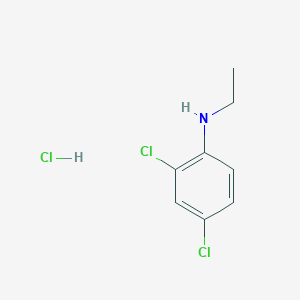

2,4-dichloro-N-ethylaniline;hydrochloride

Descripción

Contextualization within Substituted Anilines and Halogenated Organic Compounds

Substituted anilines are a class of organic compounds derived from aniline (B41778) that serve as pivotal building blocks in the synthesis of a wide array of more complex molecules. The nature and position of the substituents on the aniline ring dramatically influence the compound's chemical reactivity and physical properties. These compounds are integral to the production of dyes, pharmaceuticals, and polymers. The presence of an N-ethyl group in 2,4-dichloro-N-ethylaniline classifies it as a secondary amine, which can impart distinct solubility and reactivity characteristics compared to its primary amine counterpart, 2,4-dichloroaniline (B164938).

Halogenated organic compounds are characterized by the presence of one or more halogen atoms. The inclusion of chlorine atoms, as seen in the target molecule, can significantly alter the electronic environment of the aromatic ring, influencing its reactivity in electrophilic substitution reactions and modifying its biological activity. Halogenation is a common strategy in medicinal chemistry to enhance the efficacy of drug candidates or to create intermediates for further chemical transformations.

Current Academic Significance and Research Landscape

A review of the current scientific literature indicates that 2,4-dichloro-N-ethylaniline;hydrochloride is not a widely studied compound. While its parent compound, 2,4-dichloroaniline, is a well-documented intermediate in the synthesis of pesticides and dyes, the N-ethylated hydrochloride salt has not garnered the same level of academic or industrial attention. Publicly available databases, such as PubChem, provide basic information like the molecular formula (C8H10Cl3N) but note a lack of literature data for this specific compound. uni.lu This suggests that its synthesis, characterization, and potential applications are yet to be extensively explored and reported in peer-reviewed journals. The research landscape is therefore open for foundational studies on this molecule.

Scope and Research Objectives for the Compound

Given the limited existing data, the scope of research for this compound would logically begin with fundamental studies. Key research objectives would include:

Development of a reliable and high-yielding synthesis protocol: While general methods for the N-alkylation of anilines and subsequent hydrochloride salt formation are known, an optimized procedure specific to this compound would be a crucial first step. This could involve the ethylation of 2,4-dichloroaniline followed by treatment with hydrochloric acid.

Thorough characterization of its chemical and physical properties: This would involve determining its melting point, solubility in various solvents, and spectroscopic data (NMR, IR, Mass Spectrometry) to establish a reference profile for the compound.

Investigation of its reactivity and potential as a synthetic intermediate: Exploring its utility in organic synthesis, for example, in coupling reactions or as a precursor to more complex heterocyclic structures, would be a primary area of investigation.

Preliminary screening for biological activity: Given that many halogenated anilines exhibit biological effects, a preliminary assessment of its properties could guide further research in medicinal chemistry or agrochemistry.

The following table provides a summary of the basic molecular information for the parent amine, 2,4-dichloro-N-ethylaniline.

| Property | Value |

| Molecular Formula | C₈H₉Cl₂N |

| Molecular Weight | 190.07 g/mol |

| CAS Number | 35113-89-4 |

Data sourced from ChemScene chemscene.com

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2,4-dichloro-N-ethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N.ClH/c1-2-11-8-4-3-6(9)5-7(8)10;/h3-5,11H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXWKJDDLAHJNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Dichloro N Ethylaniline;hydrochloride

Precursor Synthesis and Aniline (B41778) Functionalization

The foundational step in producing 2,4-dichloro-N-ethylaniline hydrochloride is the synthesis of its precursor, 2,4-dichloroaniline (B164938). This is followed by the addition of an ethyl group to the nitrogen atom of the aniline derivative.

Synthesis of 2,4-Dichloroaniline Precursors (e.g., from p-chloronitrobenzene)

A common and cost-effective method for synthesizing 2,4-dichloroaniline uses p-chloronitrobenzene as the starting material. google.com This process avoids the lengthy routes and hazardous reagents, such as chlorine gas, used in traditional methods. google.com

One inventive method involves a two-step, one-pot reaction. First, the nitro group of p-chloronitrobenzene is reduced to a hydroxylamine intermediate using a reducing agent like zinc powder in an ammonium chloride solution. Subsequently, this intermediate is treated with concentrated hydrochloric acid, which serves a dual purpose: it acts as the hydrogen source for the reduction of the hydroxylamine and as the chlorinating agent for the benzene ring. google.com This simultaneous reduction and chlorination are highly selective, with the chloride ion preferentially attacking the position ortho to the hydroxylamine group, leading to fewer by-products. google.com

The general steps are as follows:

Reduction of Nitro Group: p-Chloronitrobenzene is dissolved in an alcohol, and an aqueous solution of ammonium chloride is added. A reducing agent, such as zinc powder, is added portion-wise while maintaining a controlled temperature (e.g., 80°C). google.com

Chlorination and Final Reduction: The resulting hydroxylamine intermediate, without being isolated, is added to concentrated hydrochloric acid. This step is conducted at a controlled temperature (e.g., 60°C) to facilitate the chlorination of the aromatic ring and the reduction of the hydroxylamine to an amine. google.com

Isolation: After the reaction is complete, the mixture is cooled, and the pH is adjusted to 7 with a base like ammonia water to precipitate the solid 2,4-dichloroaniline. The product can then be purified by recrystallization from an ethanol-water mixture. google.com

This method offers a shorter process route, does not require expensive catalysts, and results in a high yield of 2,4-dichloroaniline, making it suitable for industrial production. google.com An alternative route involves the catalytic hydrogenation of 2,4-dichloronitrobenzene using catalysts like palladium-on-carbon or Raney nickel. google.com

Example Synthesis Parameters for 2,4-dichloroaniline from p-chloronitrobenzene

| Step | Reagents and Conditions | Yield | Reference |

|---|---|---|---|

| Reduction of p-chloronitrobenzene | 6.3g p-chloronitrobenzene, 20ml ethanol, 12.6ml 5% ammonium chloride, 10g zinc powder. Temperature: 80°C. | 74% | google.com |

| Chlorination and Final Reduction | Intermediate hydroxylamine, 36g concentrated hydrochloric acid. Temperature: 60°C for 30 minutes. Neutralization with ammonia water to pH 7. |

N-Alkylation Strategies for Aniline Derivatives

N-alkylation is a fundamental process for introducing alkyl groups to the nitrogen atom of anilines. Various strategies have been developed, ranging from classical methods to modern catalytic approaches.

Using Alkyl Halides: A traditional method for N-alkylation involves the reaction of an aniline with an alkyl halide, such as ethyl bromide or ethyl iodide. This nucleophilic substitution reaction can be carried out in the presence of a base to neutralize the hydrogen halide formed. orgsyn.org

Reductive Alkylation: This method involves the reaction of an aniline with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent. For N-ethylation, acetaldehyde would be the appropriate carbonyl compound. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the secondary amine. niscpr.res.in

Using Alcohols: Alcohols have become attractive alkylating agents due to their low cost and lower environmental impact compared to alkyl halides. nih.gov These reactions are typically catalyzed by transition metal complexes in what is known as a "borrowing hydrogen" or "hydrogen autotransfer" methodology. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate, which then reacts with the amine to form an imine. The stored hydrogen is then used to reduce the imine to the desired N-alkylated aniline. nih.gov

Using Primary Amines: Primary amines can also serve as alkylating agents for anilines, catalyzed by systems like palladium on charcoal (Pd/C). This process is characterized by high atom economy, with ammonia being the only byproduct. The mechanism involves the palladium-mediated oxidation of the primary amine to an imine, which then reacts with the aniline. organic-chemistry.org

Direct Synthesis and Salt Formation

The direct synthesis of 2,4-dichloro-N-ethylaniline involves the N-alkylation of 2,4-dichloroaniline, followed by conversion to its hydrochloride salt for stability and ease of handling.

Reaction of 2,4-Dichloroaniline with Ethylamine Followed by Hydrochloric Acid Treatment

The synthesis of 2,4-dichloro-N-ethylaniline can be achieved through the direct reaction of 2,4-dichloroaniline with an ethylating agent. While direct use of ethylamine is possible, it is often more practical to use reagents like ethyl halides or ethanol in the presence of a suitable catalyst. orgsyn.orgorganic-chemistry.org

A potential synthetic route involves reacting 2,4-dichloroaniline with ethylamine, likely facilitated by a catalyst such as palladium on charcoal (Pd/C), under elevated temperatures, possibly with microwave assistance to enhance reaction rates. organic-chemistry.org The reaction mechanism proceeds by the catalyst-mediated formation of an imine intermediate from ethylamine, which then undergoes a condensation reaction with 2,4-dichloroaniline, eliminating ammonia as a byproduct. organic-chemistry.org

Once the 2,4-dichloro-N-ethylaniline base is formed and purified, it is converted to its hydrochloride salt. This is typically achieved by treating a solution of the amine in an organic solvent (e.g., ether or isopropanol) with a solution of hydrochloric acid (either aqueous or as a solution in an organic solvent). The salt precipitates from the solution and can be collected by filtration and then dried.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and by-product formation. Key parameters that are often adjusted include temperature, pressure, solvent, catalyst type and loading, and the molar ratio of reactants.

For N-alkylation reactions of anilines, several factors have been shown to be critical:

Catalyst: The choice of catalyst is paramount. For instance, in the N-alkylation of anilines with alcohols, iridium and ruthenium-based catalysts have shown high efficacy. nih.gov Similarly, manganese pincer complexes have been used for the selective monoalkylation of anilines. nih.gov The catalyst loading is also optimized; for example, some reactions proceed efficiently with as little as 0.1 mol% of the catalyst. researchgate.net

Solvent: The polarity of the solvent can significantly influence the reaction outcome. In some Pd/C catalyzed N-alkylations using primary amines, low-polarity solvents like THF were found to give better results than ionic liquids. organic-chemistry.org

Temperature: The reaction temperature is a key variable. For reductive alkylation over a copper chromite catalyst, the optimal temperature was found to be 140°C. niscpr.res.in For catalytic systems, temperatures can range from 80°C to 140°C depending on the specific catalyst and substrates. nih.govnih.gov

Base: In many catalytic N-alkylation reactions, a base is required to facilitate the deprotonation of the amine or other steps in the catalytic cycle. The choice and amount of base, such as potassium tert-butoxide (t-BuOK), can affect the reaction rate and yield. nih.gov

Reactant Ratio: The molar ratio of the aniline to the alkylating agent is another important parameter. For instance, in the reductive alkylation of aniline with acetone, a 1:3 molar ratio of aniline to acetone was found to be optimal. niscpr.res.in

Optimization Parameters for a Model N-Alkylation of Aniline with Benzyl (B1604629) Alcohol

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Catalyst | Manganese Pincer Complex | Efficient for selective mono-alkylation. | nih.gov |

| Temperature | 80°C | Optimal for the specified Mn-catalyzed reaction. | nih.gov |

| Base | t-BuOK (1 equivalent) | Essential for catalyst activation. | nih.gov |

| Solvent | Toluene | Effective reaction medium. | nih.gov |

Advanced Catalytic Approaches in Related N-Alkylated Anilines

The field of N-alkylation of anilines has seen significant advancements through the development of sophisticated catalytic systems. These approaches often offer higher efficiency, selectivity, and sustainability compared to traditional methods.

Iridium and Ruthenium Complexes: N-heterocyclic carbene (NHC)-ligated iridium(III) and ruthenium(II) complexes have been investigated as catalysts for the N-alkylation of anilines with alcohols. nih.gov These reactions can be performed in solvent-free media and are tolerant of a wide variety of functional groups on the aniline ring, including both electron-donating and electron-withdrawing substituents. nih.gov

Manganese Pincer Complexes: Earth-abundant and less expensive metals like manganese are gaining attention as sustainable catalysts. Defined PNP manganese pincer complexes have been shown to be effective for the selective N-alkylation of amines with alcohols under mild conditions (80–100 °C). nih.gov This catalytic system demonstrates excellent chemoselectivity, tolerating functional groups such as olefins, halides, and thioethers. nih.gov

Palladium-Based Catalysts: Palladium, particularly as palladium on charcoal (Pd/C), is a versatile catalyst for N-alkylation. It can be used in reactions with primary amines as alkylating agents, often enhanced by microwave heating. organic-chemistry.org The heterogeneity of Pd/C allows for easy recovery and reuse of the catalyst, which is a significant advantage in terms of cost and environmental impact. organic-chemistry.org

Zeolite Catalysts: Acidic zeolites have been employed for the selective N-alkylation of anilines with lower alkanols in the vapor phase. The shape and size of the zeolite pores, along with the reaction temperature (typically 250°C to 350°C), control the selectivity towards N-alkylation over C-alkylation (alkylation of the aromatic ring). google.com

These advanced catalytic methods, particularly those utilizing the "borrowing hydrogen" strategy, represent a greener and more atom-economical approach to the synthesis of N-alkylated anilines. nih.gov

Palladium-Catalyzed Coupling Reactions for Aniline Derivatives

The formation of N-alkylanilines through palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, stands as a cornerstone of modern synthetic organic chemistry. wikipedia.orgorganic-chemistry.org This methodology is applicable to the synthesis of 2,4-dichloro-N-ethylaniline by coupling 2,4-dichloroaniline with an ethylating agent, such as an ethyl halide. The success of this reaction is highly dependent on the choice of the palladium precursor, the phosphine ligand, and the base. libretexts.orgnih.gov

For the N-ethylation of an electron-deficient substrate like 2,4-dichloroaniline, the selection of a suitable ligand is critical to achieving a good yield. Electron-rich and sterically hindered phosphine ligands are often employed to facilitate the catalytic cycle. While specific examples detailing the ethylation of 2,4-dichloroaniline are not prevalent in the literature, related transformations of haloanilines provide insight into plausible reaction conditions. For instance, the coupling of various aryl halides with primary and secondary amines has been extensively studied. cmu.edu

A proposed synthetic route would involve the reaction of 2,4-dichloroaniline with ethyl bromide in the presence of a palladium catalyst, such as palladium(II) acetate or tris(dibenzylideneacetone)dipalladium(0), and a suitable phosphine ligand. The choice of base, typically a non-nucleophilic base like sodium tert-butoxide or cesium carbonate, is also crucial for the reaction's success. cmu.edu The reaction is typically carried out in an inert solvent, such as toluene or dioxane, at elevated temperatures.

Table 1: Representative Conditions for Palladium-Catalyzed N-Ethylation of a Haloaniline

| Parameter | Condition |

| Aniline Substrate | 2,4-dichloroaniline |

| Ethylating Agent | Ethyl bromide |

| Palladium Precursor | Pd(OAc)₂ |

| Ligand | (rac)-BINAP |

| Base | NaOtBu |

| Solvent | Toluene |

| Temperature | 80-110 °C |

| Reference | cmu.edu |

The final step in the synthesis is the formation of the hydrochloride salt, which can be achieved by treating the purified 2,4-dichloro-N-ethylaniline free base with hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol.

Hydrogen Borrowing Protocols for Alcohol Amination

An increasingly popular and atom-economical approach to N-alkylation is the "hydrogen borrowing" or "hydrogen autotransfer" methodology. csic.esnih.gov This process allows for the direct N-alkylation of amines with alcohols, where the alcohol serves as the alkylating agent and water is the only byproduct. organic-chemistry.org For the synthesis of 2,4-dichloro-N-ethylaniline, this would involve the reaction of 2,4-dichloroaniline with ethanol.

This transformation is typically catalyzed by transition metal complexes, with ruthenium and iridium catalysts being particularly effective. nih.govnih.govnih.gov The catalytic cycle involves the temporary oxidation of the alcohol to an aldehyde by the metal catalyst, which then undergoes a condensation reaction with the amine to form an imine. The metal hydride species, formed during the initial oxidation step, then reduces the imine to the desired N-alkylated amine and regenerates the active catalyst. csic.es

The reaction of anilines with alcohols under hydrogen borrowing conditions often requires a base to facilitate the initial deprotonation of the alcohol. nih.gov While specific data for the reaction of 2,4-dichloroaniline with ethanol is scarce, studies on the N-alkylation of various anilines with alcohols demonstrate the broad applicability of this method. nih.govorganic-chemistry.org Electron-withdrawing substituents on the aniline can influence the reaction rate and yield.

Table 2: Illustrative Conditions for Hydrogen Borrowing N-Alkylation of an Aniline

| Parameter | Condition |

| Aniline Substrate | 2,4-dichloroaniline |

| Alkylating Agent | Ethanol |

| Catalyst | [Cp*IrCl₂]₂ or [Ru(p-cymene)Cl₂]₂ with a phosphine ligand |

| Base | KOtBu or NaHCO₃ |

| Solvent | Toluene or Dioxane |

| Temperature | 110-120 °C |

| Reference | organic-chemistry.orgacs.org |

Following the N-alkylation, the resulting 2,4-dichloro-N-ethylaniline would be isolated and purified before being converted to its hydrochloride salt as previously described.

Stereoselective Synthesis and Chiral Analogs

The target compound, 2,4-dichloro-N-ethylaniline, is an achiral molecule, and therefore, its synthesis does not require stereoselective methods. However, the synthetic methodologies described above can be adapted for the stereoselective synthesis of chiral N-ethylaniline analogs.

In the context of palladium-catalyzed amination, the use of chiral phosphine ligands can induce enantioselectivity in the coupling of prochiral amines or in reactions where a new stereocenter is formed. For instance, the intramolecular coupling of aryl bromides with amines containing stereocenters at the α-position to the nitrogen atom has been shown to proceed with high enantiopurity when using appropriate chiral ligands. libretexts.org

Similarly, in hydrogen borrowing catalysis, the development of chiral iridium and ruthenium complexes has enabled the enantioselective N-alkylation of amines with alcohols, leading to the formation of chiral amines with high enantiomeric excess. These catalytic systems often employ chiral ligands that coordinate to the metal center and create a chiral environment for the key bond-forming steps.

While not directly applicable to the synthesis of 2,4-dichloro-N-ethylaniline itself, these stereoselective approaches are of significant importance in the synthesis of a wide range of chiral amine-containing compounds with potential applications in pharmaceuticals and materials science.

Reactivity and Chemical Transformations of 2,4 Dichloro N Ethylaniline;hydrochloride

Reactions at the Aromatic Ring

The reactivity of the benzene ring in 2,4-dichloro-N-ethylaniline toward substitution is dictated by the electronic effects of the attached groups. The two chlorine atoms are deactivating due to their inductive electron-withdrawing effect, yet they direct incoming electrophiles to the ortho and para positions due to resonance effects. wikipedia.orglibretexts.org The N-ethylamino group (-NHCH₂CH₃) is a powerful activating group and is also an ortho, para-director. byjus.compressbooks.pub However, under strongly acidic conditions typical for many electrophilic substitutions, the amine is protonated to form an N-ethylanilinium ion (-N⁺H₂CH₂CH₃), which becomes a strong deactivating and meta-directing group. pressbooks.pub

| Substituent | Position on Ring | Reactivity Effect | Directing Effect |

|---|---|---|---|

| -Cl (Chloro) | C-2, C-4 | Deactivating | Ortho, Para |

| -NHCH₂CH₃ (N-ethylamino) | C-1 | Activating | Ortho, Para |

| -N⁺H₂CH₂CH₃ (N-ethylanilinium) | C-1 | Strongly Deactivating | Meta |

Electrophilic Aromatic Substitution (e.g., Nitration, Sulfonation)

Electrophilic Aromatic Substitution (SₑAr) involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring. wikipedia.org

Nitration: This reaction introduces a nitro group (–NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. minia.edu.eg The sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). For 2,4-dichloro-N-ethylaniline, the reaction conditions are critical. The strongly acidic environment will protonate the amino group, making it a meta-director. The chlorine atoms direct ortho and para. The combined deactivating effects make the reaction slower than with benzene. unizin.org The substitution is expected to occur at the C-6 position, which is ortho to the N-ethylanilinium group and meta to both chlorine atoms, although complex product mixtures can arise.

Sulfonation: Sulfonation introduces a sulfonic acid group (–SO₃H) using fuming sulfuric acid or chlorosulfonic acid. google.comprepchem.com The electrophile is sulfur trioxide (SO₃). Similar to nitration, the acidic conditions protonate the amine, leading to deactivation of the ring. Studies on the sulfonation of related compounds like 2,4-dichloroaniline (B164938) show that substitution occurs at the position ortho to the amino group, yielding 2,4-dichloroaniline-6-sulfonic acid. prepchem.comresearchgate.net This suggests that even in its protonated state, the directing influence of the amino group to the available ortho position (C-6) can be significant.

Nucleophilic Aromatic Substitution (SNAr) with Displacement of Chlorine

Nucleophilic Aromatic Substitution (SɴAr) is a pathway for replacing a leaving group (like a halogen) on an aromatic ring with a nucleophile. libretexts.org This reaction is generally uncommon for aryl halides unless the ring is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group. youtube.comlibretexts.org These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. youtube.com

In the case of 2,4-dichloro-N-ethylaniline, the ring is not sufficiently activated for SɴAr to occur under standard conditions. The N-ethylamino group is electron-donating, and the chloro groups are not strong enough EWGs to facilitate the attack of a nucleophile. libretexts.org Therefore, displacement of one of the chlorine atoms by a nucleophile would require harsh reaction conditions or prior modification of the ring, such as nitration, to introduce the necessary activating groups.

Reactions Involving the Secondary Amine Functionality

For the following reactions, the 2,4-dichloro-N-ethylaniline hydrochloride must first be neutralized with a base to liberate the free secondary amine, which acts as the nucleophilic species.

N-Acylation and N-Sulfonylation Reactions

N-Acylation: Secondary amines readily undergo N-acylation when treated with acylating agents like acetyl chloride or acetic anhydride to form N,N-disubstituted amides. studylib.netresearchgate.net The lone pair of electrons on the nitrogen atom of the free amine attacks the electrophilic carbonyl carbon of the acylating agent. This reaction is a common method for protecting amino groups in organic synthesis. For 2,4-dichloro-N-ethylaniline, N-acetylation would yield N-acetyl-N-ethyl-2,4-dichloroaniline. This transformation is generally efficient, although the presence of electron-withdrawing chloro groups on the aniline (B41778) ring can slightly decrease the nucleophilicity of the amine compared to unsubstituted N-ethylaniline. tandfonline.comnih.gov

N-Sulfonylation: In a similar fashion, the secondary amine can react with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base to form sulfonamides. chemrxiv.org This reaction, known as the Hinsberg test for primary and secondary amines, results in a stable sulfonamide product. The reaction of 2,4-dichloro-N-ethylaniline with a sulfonyl chloride would produce the corresponding N-substituted sulfonamide.

| Reaction Type | Reagent | Product Type |

|---|---|---|

| N-Acylation | Acetyl Chloride (CH₃COCl) | N,N-disubstituted Amide |

| N-Acylation | Acetic Anhydride ((CH₃CO)₂O) | N,N-disubstituted Amide |

| N-Sulfonylation | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | N-substituted Sulfonamide |

Further Alkylation or Arylation of the Nitrogen Atom

N-Alkylation: As a secondary amine, 2,4-dichloro-N-ethylaniline can be further alkylated to form a tertiary amine by reacting it with an alkyl halide (e.g., methyl iodide). whiterose.ac.uk This is a nucleophilic substitution reaction where the amine attacks the electrophilic carbon of the alkyl halide. The product of this reaction would be a tertiary amine, such as 2,4-dichloro-N-ethyl-N-methylaniline.

N-Arylation: The introduction of an additional aryl group onto the nitrogen atom can be accomplished through modern cross-coupling reactions. The Buchwald-Hartwig amination is a highly effective method that uses a palladium catalyst to form a new carbon-nitrogen bond between an amine and an aryl halide or triflate. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has a broad substrate scope and allows for the synthesis of triarylamines or mixed alkyl-arylamines under relatively mild conditions. nih.govnih.gov

Formation of Schiff Bases and Imines

The reaction of amines with aldehydes and ketones is a cornerstone of carbon-nitrogen double bond formation. However, the product type depends on the class of amine used. pressbooks.pub

Primary amines react with carbonyl compounds to form stable, neutral products called imines or Schiff bases (C=N).

Secondary amines , such as 2,4-dichloro-N-ethylaniline, react differently because they lack a second hydrogen on the nitrogen atom necessary for the final deprotonation step to form a neutral imine. chemistrysteps.com

The reaction of a secondary amine with an aldehyde or ketone proceeds through the initial nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate called a carbinolamine. ucalgary.calibretexts.org Following acid-catalyzed dehydration, an iminium ion is formed. chemistrysteps.com This is a cationic species with a positively charged, tetra-substituted nitrogen atom double-bonded to carbon (C=N⁺R₂).

If the original aldehyde or ketone has a proton on a carbon adjacent to the carbonyl group (an α-proton), the iminium ion can be deprotonated by a base to form a neutral product called an enamine (alkene + amine). chemistrysteps.comyoutube.com Enamines are valuable synthetic intermediates due to their nucleophilic character at the α-carbon. wikipedia.org

Therefore, the reaction of 2,4-dichloro-N-ethylaniline with an appropriate aldehyde or ketone leads to the formation of an iminium ion, which may then be converted to an enamine. libretexts.orglibretexts.org

Derivatization Strategies for Enhanced Reactivity and Analytical Utility

The chemical structure of 2,4-dichloro-N-ethylaniline allows for various derivatization strategies to enhance its reactivity for further synthesis or to improve its detectability for analytical purposes. These modifications typically target the secondary amine group, which is the most reactive site for many chemical transformations.

Pre-column Derivatization for Chromatographic Analysis

In analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC), derivatization is a key strategy to improve the analysis of compounds that lack a strong chromophore or fluorophore, are non-volatile, or exhibit poor chromatographic retention. Pre-column derivatization involves reacting the analyte with a specific reagent before its introduction into the HPLC system. thermofisher.com This chemical modification can enhance detectability by attaching a molecule with strong UV absorption or fluorescence properties and can also improve the separation characteristics of the analyte. thermofisher.comacademicjournals.org

For secondary amines like 2,4-dichloro-N-ethylaniline, several reagents are commonly employed. These reagents react with the amine functional group under mild conditions to form stable, highly detectable derivatives. thermofisher.com While reagents like o-phthalaldehyde (OPA) are primarily used for primary amines, others are specifically designed for or are effective with both primary and secondary amines. thermofisher.comnih.gov

Common derivatizing agents applicable to secondary amines include 9-fluorenylmethyl chloroformate (FMOC-Cl) and 5-dimethylaminonaphthalene-1-sulfonyl chloride (Dansyl chloride, DNS-Cl). thermofisher.com FMOC-Cl reacts with secondary amines to form highly fluorescent and UV-active derivatives. thermofisher.com Similarly, DNS-Cl yields derivatives with strong fluorescence, enabling sensitive detection. The choice of reagent depends on the specific requirements of the analysis, such as desired sensitivity and the chromatographic conditions.

The general process involves mixing the sample containing the analyte with the derivatizing reagent solution and a buffer to control the pH, followed by a short incubation period to ensure the reaction goes to completion. The resulting derivative can then be directly injected into the HPLC system for separation and quantification. nih.gov

| Derivatization Reagent | Abbreviation | Target Functional Group | Detection Method |

|---|---|---|---|

| 9-fluorenylmethyl chloroformate | FMOC-Cl | Primary and Secondary Amines | Fluorescence, UV |

| 5-dimethylaminonaphthalene-1-sulfonyl chloride | DNS-Cl (Dansyl chloride) | Primary and Secondary Amines | Fluorescence |

| N,N-diethyl-2,4-dinitro-5-fluoroaniline | - | Primary and Secondary Amino Acids | Spectrophotometric |

| Phenylisothiocyanate | PITC | Primary and Secondary Amines | UV |

Synthesis of Functionalized Analogs for Ligand Development

The development of functionalized analogs of 2,4-dichloro-N-ethylaniline is a crucial step in medicinal chemistry and materials science for creating new ligands with tailored properties. Functionalization can be aimed at altering the molecule's steric or electronic characteristics to improve binding affinity and selectivity for a biological target or to create novel materials. Strategies for functionalization can target the aromatic ring, the N-ethyl group, or the aniline nitrogen itself.

One approach involves electrophilic aromatic substitution on the dichlorinated benzene ring. However, the existing chloro- and ethylamino- groups direct incoming electrophiles to specific positions and the ring is deactivated, making such reactions challenging. A more versatile strategy is to use the parent compound, 2,4-dichloroaniline, and introduce functionality before or during the N-ethylation step.

Another key strategy is the modification of the N-ethyl substituent. This can be achieved by starting with 2,4-dichloroaniline and introducing more complex or functionalized alkyl chains via N-alkylation. This allows for the incorporation of various functional groups, such as esters, amides, or other aromatic rings, which can serve as points for further modification or as key interacting moieties for ligand binding. The synthesis of functionalized azabicycloalkane amino acids, for example, represents a class of constrained dipeptide mimics where functionalization is key to biological activity. researchgate.net

Cyclization Reactions and Heterocyclic Compound Formation

The aniline moiety within 2,4-dichloro-N-ethylaniline is a versatile precursor for the synthesis of a wide range of heterocyclic compounds. The nitrogen atom and the adjacent aromatic ring can participate in various cyclization reactions to form fused ring systems, which are common scaffolds in pharmaceuticals and biologically active molecules.

Formation of Fused Heterocycles Involving the Aniline Moiety

The formation of fused heterocycles from aniline derivatives is a cornerstone of synthetic organic chemistry. The nitrogen atom of the N-ethylaniline group can act as a nucleophile in intramolecular cyclization reactions to form new rings fused to the dichlorobenzene ring.

A common strategy involves a two-step process: first, an N-acylation or a similar reaction to attach a suitable side chain to the aniline nitrogen, followed by an intramolecular cyclization. For instance, a reaction sequence analogous to the Bischler-Napieralski or Pictet-Spengler reaction, after appropriate modification of the N-ethyl group to include a reactive moiety, could lead to the formation of dihydroquinoline or tetrahydroquinoline derivatives.

Another approach involves condensation reactions. For example, the parent compound, 2,4-dichloroaniline, can react with aldehydes or ketones to form Schiff bases (imines). nih.gov The resulting imine can then undergo cyclization reactions. A study on the reaction of 2,4-dichloroaniline with 5-nitro-2-thiophenecarboxaldehyde demonstrated the formation of the corresponding Schiff base, 2,4-dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. nih.gov While this example uses a primary aniline, similar principles can be applied to secondary anilines to generate intermediates for more complex heterocyclic systems. The synthesis of N-fused heterocycles is an area of active research, with methods such as aromatization-driven acyl transfer being developed to create these complex structures from readily available starting materials. nih.gov

| Reaction Type | Reactants | Resulting Heterocycle (General) |

|---|---|---|

| Pictet-Spengler | Tryptamine or phenethylamine derivative + Aldehyde/Ketone | Tetrahydro-β-carboline / Tetrahydroisoquinoline |

| Bischler-Napieralski | β-Arylethylamide | 3,4-Dihydroisoquinoline |

| Friedländer Annulation | 2-aminoaryl aldehyde/ketone + Compound with α-methylene group | Quinoline (B57606) |

| Fischer Indole Synthesis | Arylhydrazine + Aldehyde/Ketone | Indole |

Ring-Opening and Ring-Closing Metathesis (if applicable)

Ring-Closing Metathesis (RCM) is a powerful reaction in organic synthesis used to form cyclic alkenes from acyclic dienes. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by ruthenium or molybdenum complexes, such as Grubbs' or Schrock catalysts, and proceeds through a metallacyclobutane intermediate. organic-chemistry.orgmedwinpublishers.com This method is widely used for synthesizing unsaturated rings of various sizes, including nitrogen heterocycles. wikipedia.orgnih.gov

The compound 2,4-dichloro-N-ethylaniline;hydrochloride itself is not a substrate for RCM because it lacks the necessary two terminal alkene functionalities. However, it can be readily converted into a suitable RCM precursor. A straightforward synthetic modification would involve the replacement of the N-ethyl group with two olefin-containing substituents, such as two allyl groups. This could be achieved by reacting the parent amine, 2,4-dichloroaniline, with an allyl halide.

The resulting N,N-diallyl-2,4-dichloroaniline would be an ideal substrate for RCM. In the presence of a suitable metathesis catalyst, the two allyl groups would react intramolecularly to form a five-membered unsaturated nitrogen heterocycle (a dihydropyrrole derivative), with the release of ethylene gas as a volatile byproduct, which drives the reaction to completion. organic-chemistry.org This strategy has been successfully applied to the synthesis of various pyrrolines and tetrahydropyridines from N-protected diallylamines and related compounds. nih.gov

Ring-opening metathesis, conversely, involves the cleavage of a cyclic olefin. This reaction is less directly applicable to the synthesis of heterocycles from 2,4-dichloro-N-ethylaniline, as it requires a strained cyclic olefin to begin with. However, the products of RCM could potentially be substrates for subsequent ring-opening metathesis polymerization (ROMP) if desired.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Dichloro N Ethylaniline;hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insights into the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, within a molecule. Although experimental spectra for 2,4-dichloro-N-ethylaniline;hydrochloride are not widely available in the public domain, a detailed analysis can be extrapolated from data on the closely related precursor, 2,4-dichloroaniline (B164938), and established principles of NMR theory. The protonation of the amine group to form the hydrochloride salt is expected to induce downfield shifts for adjacent protons and carbons due to the increased electron-withdrawing nature of the ammonium group.

The ¹H NMR spectrum of 2,4-dichloro-N-ethylaniline would exhibit distinct signals corresponding to the aromatic protons and the N-ethyl group. The aromatic region would show three protons on a substituted benzene ring. The proton at the C3 position, flanked by two chlorine atoms, would appear as a doublet. The proton at the C5 position, situated between a chlorine atom and the N-ethylamino group, would present as a doublet of doublets. The proton at the C6 position, adjacent to the N-ethylamino group, would also be a doublet.

The N-ethyl group would be characterized by a quartet for the methylene (-CH2-) protons, resulting from coupling with the three methyl (-CH3) protons, and a triplet for the methyl protons, due to coupling with the two methylene protons. The NH proton of the hydrochloride salt would likely appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 2,4-dichloro-N-ethylaniline.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 7.2-7.4 | d | ~2.5 |

| H-5 | 6.6-6.8 | dd | ~8.5, ~2.5 |

| H-6 | 7.0-7.2 | d | ~8.5 |

| -NH- | Variable (broad) | s | - |

| -CH2- | 3.1-3.3 | q | ~7.2 |

Note: These are predicted values based on the analysis of 2,4-dichloroaniline and standard substituent effects. Actual values for the hydrochloride salt may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2,4-dichloro-N-ethylaniline, six distinct signals would be observed for the aromatic carbons and two signals for the N-ethyl group. The carbons directly bonded to chlorine atoms (C2 and C4) would be significantly deshielded. The chemical shifts of the aromatic carbons are influenced by the electronic effects of both the chlorine and N-ethylamino substituents.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for 2,4-dichloro-N-ethylaniline.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 145-147 |

| C-2 | 127-129 |

| C-3 | 128-130 |

| C-4 | 123-125 |

| C-5 | 114-116 |

| C-6 | 129-131 |

| -CH2- | 38-40 |

Note: These are predicted values based on data for 2,4-dichloroaniline and known substituent chemical shift increments. Values for the hydrochloride salt may differ.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, cross-peaks would be expected between the aromatic protons on adjacent carbons (H-5 and H-6). Additionally, a strong correlation would be observed between the methylene (-CH2-) and methyl (-CH3) protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the proton signal of the methylene group would show a cross-peak with the corresponding methylene carbon signal.

As this compound is a crystalline solid, solid-state NMR (ssNMR) could provide valuable information about its solid-phase structure, polymorphism, and intermolecular interactions. nih.gov Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are commonly employed for organic solids to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions that broaden the signals in the solid state. mdpi.com For hydrochloride salts, ssNMR can be particularly insightful for studying the environment of the chloride ion and the nature of the N-H···Cl hydrogen bond. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) is essential for the unambiguous confirmation of the molecular formula of 2,4-dichloro-N-ethylaniline. By measuring the mass with high accuracy, it is possible to determine the elemental composition of the molecule. For 2,4-dichloro-N-ethylaniline (C₈H₉Cl₂N), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated.

Table 3: Theoretical High-Resolution Mass Spectrometry Data.

| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|

The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with relative intensities of the M, M+2, and M+4 peaks corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The observation of the correct exact mass and the distinct isotopic pattern would provide definitive confirmation of the molecular formula of the compound.

Fragmentation Pathway Analysis (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and elucidating the structure of volatile and semi-volatile compounds. In the mass spectrum of 2,4-dichloro-N-ethylaniline, the fragmentation pattern is dictated by the molecule's structure, including the dichlorinated benzene ring, the ethyl group, and the secondary amine linkage.

Upon electron ionization, the molecular ion ([M]⁺) is formed. The most probable fragmentation pathways involve the cleavage of bonds adjacent to the nitrogen atom and within the ethyl group, as these are typically the most labile sites. Key fragmentation processes include:

Alpha-Cleavage: The bond between the nitrogen and the ethyl group's α-carbon can break, leading to the loss of a methyl radical (•CH₃). This results in a significant fragment ion.

Loss of Ethene: A common fragmentation pathway for N-ethyl groups involves a rearrangement reaction leading to the elimination of a neutral ethene molecule (C₂H₄). This produces a radical cation corresponding to 2,4-dichloroaniline.

Ring-related Fragmentation: The dichlorinated aromatic ring can also undergo fragmentation, typically involving the loss of a chlorine atom (•Cl) or a hydrogen chloride molecule (HCl), although these are generally less favorable than fragmentation of the side chain.

The mass spectrum of the closely related compound, 2,4-dichloroaniline, shows a prominent molecular ion peak and characteristic peaks corresponding to the loss of chlorine and cyano groups, providing a reference for interpreting the spectrum of its N-ethylated counterpart. nih.govnist.gov The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with M, M+2, and M+4 peaks, which aids in their identification.

A plausible fragmentation pathway is outlined below:

Formation of the molecular ion [C₈H₉Cl₂N]⁺•.

Loss of a methyl radical (•CH₃) via α-cleavage to form the [M-15]⁺ ion.

Elimination of ethene (C₂H₄) to form the [M-28]⁺• ion, which corresponds to the molecular ion of 2,4-dichloroaniline.

Subsequent fragmentation of the 2,4-dichloroaniline ion can occur through the loss of a chlorine radical (•Cl) or HCl.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of 2,4-dichloro-N-ethylaniline

| m/z (mass-to-charge ratio) | Proposed Fragment | Fragmentation Pathway |

| 189/191/193 | [C₈H₉Cl₂N]⁺• | Molecular Ion |

| 174/176/178 | [C₇H₆Cl₂N]⁺ | Loss of •CH₃ |

| 161/163/165 | [C₆H₅Cl₂N]⁺• | Loss of C₂H₄ |

| 126/128 | [C₆H₅ClN]⁺• | Loss of C₂H₄ and •Cl |

Predicted Collision Cross Section (CCS) Values and Their Application

Ion Mobility Spectrometry (IMS) provides an additional dimension of separation based on the size, shape, and charge of an ion as it drifts through a buffer gas. wikipedia.org The collision cross section (CCS) is a key parameter derived from IMS, representing the effective area of the ion that interacts with the buffer gas. acs.org Predicted CCS values are increasingly used to enhance confidence in compound identification, especially in complex matrices where chromatographic separation and mass-to-charge ratio alone may be insufficient. acs.orgmdpi.comresearchgate.net

For 2,4-dichloro-N-ethylaniline hydrochloride, CCS values can be predicted using computational models trained on large datasets of experimentally determined values. nih.govarxiv.org These predictions are valuable for several reasons:

Increased Identification Confidence: By comparing experimentally measured CCS values with predicted values, the certainty of identification can be significantly improved. acs.orgresearchgate.net

Isomer Differentiation: IMS can separate isomers that are indistinguishable by mass spectrometry alone. nih.gov Subtle differences in the 3D structure of isomers result in different drift times and, consequently, different CCS values.

Database Development: Predicted CCS values contribute to the expansion of spectral libraries, aiding in the identification of compounds for which authentic standards are not available. arxiv.org

Predicted CCS values for various adducts of 2,4-dichloro-N-ethylaniline have been calculated and are available in public databases. These values serve as a crucial reference for researchers using IMS-MS techniques.

Table 2: Predicted Collision Cross Section (CCS) Values for 2,4-dichloro-N-ethylaniline Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 190.01848 | 135.9 |

| [M+Na]⁺ | 212.00042 | 145.9 |

| [M-H]⁻ | 188.00392 | 139.2 |

| [M+NH₄]⁺ | 207.04502 | 157.1 |

| [M]+ | 189.01065 | 138.4 |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound by probing its vibrational modes. harvard.edu

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Vibrations

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The FT-IR spectrum of 2,4-dichloro-N-ethylaniline hydrochloride is expected to show characteristic absorption bands corresponding to its various functional groups.

Key expected vibrational frequencies include:

N-H Stretching: As a hydrochloride salt, the amine group is protonated (-NH₂⁺-), giving rise to strong, broad absorption bands in the 2400-3200 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are observed just below 3000 cm⁻¹. wpmucdn.com

N-H Bending: The bending vibration for the secondary ammonium group is expected around 1620-1560 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations result in several bands in the 1600-1450 cm⁻¹ region. vscht.cz

C-N Stretching: The C-N stretching vibration for aromatic amines is typically found in the 1340-1250 cm⁻¹ range. researchgate.net

C-Cl Stretching: The C-Cl stretching vibrations are expected to produce strong bands in the fingerprint region, typically between 850 and 550 cm⁻¹. ajeee.co.in

Table 3: Characteristic FT-IR Vibrational Frequencies for 2,4-dichloro-N-ethylaniline hydrochloride

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | Stretching | Aromatic C-H |

| 2980-2850 | Stretching | Aliphatic C-H |

| 2700-2400 | Stretching | N⁺-H |

| 1610-1580 | Bending | N⁺-H |

| 1600-1450 | Stretching | Aromatic C=C |

| 1340-1250 | Stretching | C-N |

| 850-750 | Stretching | C-Cl |

| 850-800 | Bending (out-of-plane) | Aromatic C-H (1,2,4-trisubstitution) |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For 2,4-dichloro-N-ethylaniline hydrochloride, Raman spectroscopy would be effective for observing the vibrations of the aromatic ring and the C-Cl bonds.

Expected Raman active modes include:

Ring Breathing Modes: The symmetric stretching and contraction of the benzene ring gives a strong, sharp band, typically around 1000 cm⁻¹.

C-Cl Symmetric Stretching: The symmetric stretching of the two C-Cl bonds would be a strong Raman band.

Aromatic C-H in-plane bending: These vibrations are also readily observed in the Raman spectrum.

The adsorption of anilines onto metal surfaces, such as silver, can significantly enhance the Raman signal (Surface-Enhanced Raman Scattering or SERS), allowing for the detection of very low concentrations. scirp.org The geometry of adsorption can influence the relative intensities of the Raman bands. rsc.org

Table 4: Predicted Key Raman Shifts for 2,4-dichloro-N-ethylaniline hydrochloride

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | Stretching | Aromatic C-H |

| 2980-2850 | Stretching | Aliphatic C-H |

| 1600-1570 | Stretching | Aromatic C=C |

| ~1000 | Ring Breathing | Aromatic Ring |

| 750-650 | Symmetric Stretching | C-Cl |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. pharmatutor.org For aromatic compounds like 2,4-dichloro-N-ethylaniline, the primary absorptions are due to π → π* transitions within the benzene ring.

The benzene ring itself has characteristic absorption bands. libretexts.org The substitution of the ring with chloro and N-ethyl groups modifies the energy levels of the molecular orbitals, causing shifts in the absorption maxima (λ_max).

Auxochromic Effect: The amino group (-NHR) is a powerful auxochrome, meaning it increases both the wavelength and the intensity of the absorption due to the interaction of the nitrogen's lone pair of electrons with the π-system of the ring. This effect causes a bathochromic (red) shift to longer wavelengths. ijermt.org

The UV-Vis spectrum of 2,4-dichloro-N-ethylaniline in a suitable solvent (e.g., ethanol or methanol) is expected to show strong absorption bands in the 240-300 nm range, which is characteristic of substituted anilines. nih.govnist.govnist.gov

Table 5: Expected UV-Vis Absorption Maxima for 2,4-dichloro-N-ethylaniline hydrochloride

| Wavelength Range (nm) | Electronic Transition | Chromophore |

| ~210 | π → π | Benzene Ring (E-band) |

| 240-260 | π → π | Benzene Ring (B-band) |

| 290-310 | π → π* | Benzene Ring (B-band, shifted by auxochromes) |

X-Ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a specific crystal structure for 2,4-dichloro-N-ethylaniline hydrochloride is not publicly available, the technique would provide invaluable information if suitable crystals were grown and analyzed.

An X-ray crystallographic study would determine:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.

Crystal Packing: The arrangement of molecules within the crystal lattice.

Intermolecular Interactions: The presence and geometry of hydrogen bonds are of particular interest. In the hydrochloride salt, strong N⁺-H···Cl⁻ hydrogen bonds are expected to be a dominant feature, linking the cation and anion. nih.gov Other weaker interactions, such as C-H···π or π-π stacking between the aromatic rings, could also be identified, providing insight into the forces that stabilize the crystal structure.

The analysis of related aniline (B41778) structures shows that the geometry of the benzene ring can be slightly distorted by the electronic effects of the substituents. researchgate.net The N-ethyl group would adopt a specific conformation relative to the aromatic ring. This detailed structural information is crucial for understanding the compound's physical properties and for computational modeling studies.

Therefore, it is not possible to provide a detailed article with specific research findings and data tables as requested in the outline. The information required to populate the sections on quantum chemical calculations and the prediction of spectroscopic parameters for this specific compound has not been published in accessible scholarly sources.

Computational Chemistry Investigations of 2,4 Dichloro N Ethylaniline;hydrochloride

Prediction and Correlation of Spectroscopic Parameters

UV-Vis Absorption Wavelengths and Excitation Energies

The electronic absorption properties of 2,4-dichloro-N-ethylaniline hydrochloride can be predicted using Time-Dependent Density Functional Theory (TD-DFT), a prominent quantum chemical method. This approach allows for the calculation of vertical excitation energies and corresponding oscillator strengths, which are crucial in interpreting and predicting the UV-Vis absorption spectrum.

For 2,4-dichloro-N-ethylaniline hydrochloride, TD-DFT calculations would likely be performed on the optimized ground-state geometry of the protonated form of the molecule. The calculations would reveal the principal electronic transitions, typically from π orbitals on the dichlorinated aniline (B41778) ring to π* antibonding orbitals. The presence of the ethyl group and the chloro substituents, as well as the protonation of the nitrogen atom, would influence the energies of these transitions.

The expected UV-Vis absorption spectrum would show characteristic bands corresponding to these electronic transitions. A hypothetical data table based on typical TD-DFT calculations for similar aromatic amines is presented below to illustrate the kind of information that would be obtained.

Table 1: Hypothetical TD-DFT Calculated UV-Vis Absorption Data for 2,4-dichloro-N-ethylaniline hydrochloride

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|

| 4.50 | 275.5 | 0.08 | HOMO -> LUMO |

| 5.25 | 236.2 | 0.15 | HOMO-1 -> LUMO |

These calculations would provide a theoretical basis for understanding the molecule's interaction with ultraviolet and visible light, which is fundamental to its photochemistry and spectroscopic identification.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, including identifying transition states and the influence of the reaction environment.

Key transformations involving 2,4-dichloro-N-ethylaniline could include electrophilic aromatic substitution on the aniline ring or nucleophilic reactions at the nitrogen atom. For instance, the halogenation of anilines is a common reaction. While experimental studies on the chlorination and bromination of unprotected anilines using copper halides have been reported, computational studies can provide a deeper understanding of the reaction pathway. beilstein-journals.org

A computational investigation of such a reaction would involve locating the transition state (TS) structure for the rate-determining step. This is typically achieved using methods like DFT. For example, in a study of the reaction between 4-methyl aniline and hydroxyl radicals, the M06-2X and CCSD(T) methods were employed to map out the potential energy surface and identify transition states. mdpi.com The geometry of the TS, its vibrational frequencies (characterized by a single imaginary frequency), and its energy relative to the reactants and products are critical pieces of information.

For a hypothetical electrophilic substitution reaction on 2,4-dichloro-N-ethylaniline, the transition state would involve the formation of a sigma complex (a Wheland intermediate). Computational analysis would provide the activation energy barrier for this step, offering insights into the reaction kinetics. The calculated structure of the transition state would reveal the bond-breaking and bond-forming processes.

Table 2: Hypothetical Calculated Activation Energies for an Electrophilic Aromatic Substitution on a Substituted Aniline

| Reaction Step | Computational Method | Basis Set | Activation Energy (kcal/mol) |

|---|---|---|---|

| Electrophile addition (rate-determining) | M06-2X | 6-311++G(3df,2p) | 15.2 |

This type of analysis helps in understanding the regioselectivity of such reactions, which is influenced by the electronic effects of the chloro and ethylamino substituents.

The solvent can have a profound effect on reaction rates and mechanisms. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the calculation.

For reactions involving charged species, such as those that might occur with 2,4-dichloro-N-ethylaniline hydrochloride, solvent effects are particularly important. For example, in nucleophilic aromatic substitution (SNAr) reactions of substituted anilines, the polarity and hydrogen-bonding ability of the solvent can significantly alter the reaction kinetics. nih.gov Computational studies on SNAr reactions have shown that the transition from protic to dipolar aprotic solvents can lead to large rate increases, a phenomenon that can be accurately modeled using combined quantum mechanics/molecular mechanics (QM/MM) approaches. researchgate.net

Table 3: Hypothetical Calculated Solvent Effects on the Activation Energy of a Nucleophilic Substitution Reaction

| Solvent | Dielectric Constant | Computational Model | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Toluene | 2.38 | DFT/PCM | 25.8 |

| Dichloromethane | 8.93 | DFT/PCM | 22.1 |

These theoretical investigations are crucial for optimizing reaction conditions in synthetic chemistry.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. While often applied in drug discovery and toxicology, QSAR/QSPR can also be used to predict chemical properties relevant to synthesis and reactivity.

For a series of substituted anilines, including 2,4-dichloro-N-ethylaniline, a QSAR/QSPR model could be developed to predict properties such as reactivity in a particular reaction or other chemical characteristics. The development of such a model involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

Studies on the toxicity of chlorinated anilines have successfully employed QSAR models. nih.govnih.gov For instance, the toxicity of chlorinated anilines to Photobacterium phosphoreum was found to be related to the energy of the lowest unoccupied molecular orbital (ELUMO). nih.gov Another study on the aquatic toxicity of chlorinated anilines highlighted the limitations of QSAR models based solely on log Kow when the mechanism of action varies between species. doi.org

For predicting chemical reactivity, a QSPR model could be built using descriptors that are theoretically linked to the reaction mechanism. For example, for an electrophilic substitution reaction, the calculated charge on the aromatic carbon atoms could be a relevant descriptor.

Table 4: Example of Molecular Descriptors for a Hypothetical QSPR Model of Aniline Reactivity

| Compound | EHOMO (eV) | ELUMO (eV) | Dipole Moment (Debye) | Predicted Reactivity (log k) |

|---|---|---|---|---|

| Aniline | -5.20 | 0.85 | 1.53 | -4.5 |

| 4-chloroaniline | -5.35 | 0.60 | 2.89 | -5.2 |

| 2,4-dichloroaniline (B164938) | -5.50 | 0.45 | 3.21 | -5.8 |

A multiple linear regression or more advanced machine learning algorithm would then be used to derive a mathematical equation linking the descriptors to the property of interest. Such a model, once validated, could be used to predict the reactivity of other, untested, substituted anilines.

Applications in Advanced Organic Synthesis and Materials Science

Potential Role as a Versatile Building Block in Complex Chemical Syntheses

Aniline (B41778) and its derivatives are fundamental building blocks in organic chemistry, valued for their nucleophilicity and ability to undergo a wide range of transformations, including diazotization, substitution, and condensation reactions. While specific examples involving 2,4-dichloro-N-ethylaniline are not readily found, the following sections describe synthetic routes where analogous substituted anilines are commonly employed.

Precursor in the Synthesis of Substituted Benzoic Acid Derivatives

The synthesis of substituted benzoic acids often involves the transformation of an aniline derivative. However, there are no specific documented instances of 2,4-dichloro-N-ethylaniline being used as a direct precursor for substituted benzoic acid derivatives. General synthetic methods for creating tertiary benzanilides involve reacting N-monoalkylated anilines with substituted benzoic acids, a reaction that is essentially the reverse of the process . Another established route to producing substituted benzoic acids, such as 2,4-dichloro-5-sulfamoyl benzoic acid, starts from precursors like 2,4-dichloro trichloro benzyl (B1604629) rather than an aniline derivative.

Intermediate in the Formation of Quinoline (B57606) and Pyrimidine (B1678525) Derivatives

The synthesis of quinoline and pyrimidine ring systems frequently utilizes aniline precursors.

Quinolines: Classic methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses employ anilines as key starting materials. pharmaguideline.comuop.edu.pk The substitution pattern on the resulting quinoline ring is determined by the substituents on the initial aniline. pharmaguideline.com Theoretically, 2,4-dichloro-N-ethylaniline could be used in these reactions to produce correspondingly substituted quinolines, but specific examples of this application are not described in the available literature.

Pyrimidines: The construction of pyrimidine derivatives more commonly involves the reaction of amines with dichloropyrimidines. acs.orgnih.gov In this context, the aniline derivative acts as a nucleophile, displacing one or both chlorine atoms to form aminopyrimidines. While this is a plausible application for 2,4-dichloro-N-ethylaniline, published research does not specifically report its use. In some specialized cases, N,N-diethylaniline has been used as a tertiary amine base to facilitate chlorination reactions in pyrimidine synthesis, a role distinct from that of a core building block.

Utilization in the Synthesis of Dithiazine and Trithiazepine Systems

The synthesis of certain heterocyclic systems containing sulfur and nitrogen, such as dithiazines and trithiazepines, can involve the reaction of various precursors with electron-rich anilines. While this suggests a potential role for 2,4-dichloro-N-ethylaniline, no specific studies have been identified that document its use in the formation of dithiazine or trithiazepine rings.

Design and Synthesis of Compound Libraries

The creation of compound libraries for drug discovery and other screening purposes often relies on the use of versatile building blocks that can be readily modified. Dichlorinated aromatic compounds, such as 2,4-dichloroquinazolines, are considered valuable starting points for combinatorial chemistry due to the differential reactivity of the chlorine atoms, which allows for sequential and site-selective modifications. researchgate.net Although 2,4-dichloro-N-ethylaniline possesses structural motifs—a reactive amine and a substituted aromatic ring—that could make it a candidate for library synthesis, there is no direct evidence in the literature of its use for this purpose.

Development of Advanced Materials Precursors (e.g., polymers, functional coatings)

Aniline derivatives are foundational monomers for producing conducting polymers, most notably polyaniline. They are also incorporated into various functional materials, including specialized coatings and dyes. However, a review of the literature on materials science provides no indication that 2,4-dichloro-N-ethylaniline or its hydrochloride salt has been specifically investigated or utilized as a precursor for the development of polymers or functional coatings.

Future Research Directions and Emerging Trends

Innovations in Green Synthetic Chemistry for 2,4-dichloro-N-ethylaniline;hydrochloride

The imperative to develop sustainable chemical processes has spurred significant innovation in the synthesis of substituted anilines. Future efforts for producing this compound are expected to focus on minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources.

Key green chemistry approaches that are likely to be explored include:

Microwave-Assisted Synthesis: This technique has demonstrated the potential to significantly reduce reaction times and improve yields in the synthesis of substituted anilines from activated aryl halides. tandfonline.com The application of microwave irradiation could offer a more efficient and eco-friendly alternative to conventional heating methods for the N-alkylation of 2,4-dichloroaniline (B164938).

Photocatalysis: Visible-light photocatalysis is emerging as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. lookchem.com Research into photocatalytic methods for the N-alkylation of anilines could lead to the development of highly efficient and selective syntheses of 2,4-dichloro-N-ethylaniline using light as a clean energy source. nih.gov

Biocatalysis: The use of enzymes in chemical synthesis offers unparalleled selectivity and operates under environmentally benign aqueous conditions. nih.gov Engineered enzymes, such as transaminases or engineered variants of tryptophan synthase, could be developed to catalyze the specific N-ethylation of 2,4-dichloroaniline, providing a highly sustainable manufacturing route. nih.gov

Solvent-Free and Aqueous-Phase Reactions: Moving away from volatile organic solvents is a cornerstone of green chemistry. Future synthetic routes may explore solvent-free reaction conditions or the use of water as a reaction medium, which has been shown to be effective for the N,N-diallylation of anilines. researchgate.net

Continuous Flow Chemistry: Flow chemistry offers enhanced safety, better process control, and scalability for chemical reactions. mdpi.com Implementing a continuous flow process for the synthesis of 2,4-dichloro-N-ethylaniline could lead to higher yields, improved purity, and a smaller manufacturing footprint. noelresearchgroup.comresearchgate.net

| Green Synthesis Approach | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. tandfonline.com |

| Photocatalysis | Mild reaction conditions, use of light as a clean energy source, high selectivity. lookchem.comnih.gov |

| Biocatalysis | High selectivity, use of renewable resources, aqueous reaction conditions. nih.govnih.gov |

| Solvent-Free/Aqueous-Phase | Reduced use of hazardous solvents, improved safety, lower environmental impact. researchgate.net |

| Continuous Flow Chemistry | Enhanced safety, improved process control, scalability, higher yields. mdpi.comnoelresearchgroup.comresearchgate.net |

Exploration of Novel Reactivity and Unprecedented Transformations

Beyond optimizing its synthesis, future research will undoubtedly focus on uncovering new chemical reactions and transformations involving this compound. The presence of the chloro- and N-ethyl substituents on the aniline (B41778) ring provides a versatile scaffold for further chemical modification.

Emerging areas of exploration include:

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. acs.orgnih.govmdpi.comwesleyan.edu Future work could explore the use of 2,4-dichloro-N-ethylaniline as a coupling partner in reactions such as the Buchwald-Hartwig amination to introduce further complexity and functionality. nih.gov

Photocatalytic C-H Amination: Direct functionalization of C-H bonds is a highly sought-after transformation in organic chemistry. Recent advances in photocatalysis have enabled the direct C-H amination of arenes, offering a novel approach to constructing C-N bonds. acs.org Investigating the reactivity of 2,4-dichloro-N-ethylaniline in such reactions could lead to the discovery of unprecedented transformations.

Iron-Catalyzed N-Alkylation: The use of earth-abundant and less toxic metals like iron as catalysts is a growing trend in sustainable chemistry. chemistryviews.org Developing iron-catalyzed methods for the synthesis or further functionalization of 2,4-dichloro-N-ethylaniline would represent a significant step towards more environmentally friendly chemical processes.

Novel Annulation Reactions: The aniline scaffold is a key component in the synthesis of various heterocyclic compounds. Research into novel annulation strategies using 2,4-dichloro-N-ethylaniline as a starting material could lead to the efficient synthesis of functionalized quinolines, indoles, or other valuable heterocyclic structures. organic-chemistry.orgacs.org

Integration of Machine Learning and AI in Compound Design and Synthesis Prediction

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how chemical research is conducted. For this compound, machine learning (ML) and AI will play a crucial role in predicting its properties, designing new synthetic routes, and optimizing reaction conditions.

Key applications of these computational tools include:

Reaction Outcome Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the major products of a given set of reactants and conditions. acs.orgnih.gov This can help chemists to efficiently screen potential synthetic routes for 2,4-dichloro-N-ethylaniline and its derivatives.

Reaction Condition Optimization: AI algorithms can be employed to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield and selectivity of a desired transformation. beilstein-journals.org This data-driven approach can significantly reduce the experimental effort required for process development.

Predictive Chemistry for Novel Transformations: By analyzing vast amounts of chemical data, machine learning can help identify patterns and predict the feasibility of novel reactions, guiding experimentalists towards unexplored areas of chemical space for 2,4-dichloro-N-ethylaniline. nih.gov

De Novo Design of Functional Derivatives: AI can be used to design new molecules with specific desired properties. By using 2,4-dichloro-N-ethylaniline as a starting scaffold, AI algorithms could generate novel derivatives with potential applications in materials science or as pharmaceutical intermediates.

| Application of ML/AI | Impact on Research of this compound |

| Reaction Outcome Prediction | Efficient screening of synthetic routes, reduced experimental workload. acs.orgnih.gov |

| Reaction Condition Optimization | Maximized yields and selectivity, accelerated process development. beilstein-journals.org |

| Predictive Chemistry | Identification of novel and unprecedented chemical transformations. nih.gov |

| De Novo Design | Generation of novel functionalized derivatives with tailored properties. |

Advanced Mechanistic Investigations using Combined Experimental and Computational Approaches

A deep understanding of reaction mechanisms is fundamental to developing more efficient and selective chemical processes. Future research on this compound will benefit from a synergistic approach that combines advanced experimental techniques with high-level computational modeling.

Areas of focus will likely include:

In-situ Spectroscopic Analysis: Techniques such as in-situ NMR and IR spectroscopy can provide real-time information about the species present in a reaction mixture, offering valuable insights into reaction pathways and the identification of transient intermediates.

Kinetic Studies: Detailed kinetic analysis of the reactions involved in the synthesis and transformation of 2,4-dichloro-N-ethylaniline can help to elucidate the rate-determining steps and the influence of various reaction parameters. acs.org

Density Functional Theory (DFT) Calculations: Computational methods like DFT can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states. mdpi.com This can provide a detailed molecular-level understanding of the reaction mechanism. amanote.com

Isotope Labeling Studies: The use of isotopically labeled starting materials can help to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways.

Development of Functionalized Derivatives for Specific Research Applications

The chemical structure of this compound makes it an attractive starting point for the synthesis of a wide range of functionalized derivatives with potential applications in various fields of research.

Future research in this area may focus on:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-dichloro-N-ethylaniline hydrochloride, and how can reaction conditions be optimized?